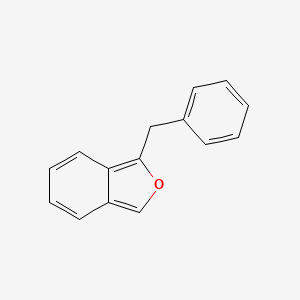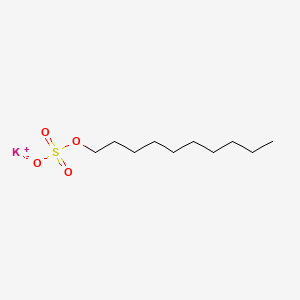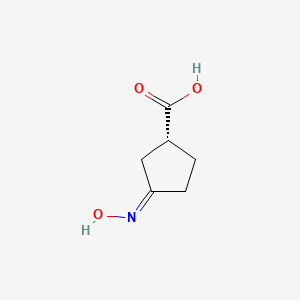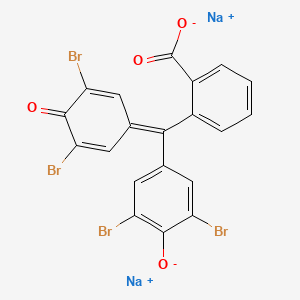
Tetrabromophenolphthalein sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabromophenolphthalein sodium salt is a chemical compound known for its use as an indicator in various analytical applications. It is a derivative of phenolphthalein, where four bromine atoms are substituted on the phenolphthalein molecule. This compound is often used in titrations and other chemical analyses due to its distinct color change properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tetrabromophenolphthalein sodium salt involves a multi-step synthesis process. The primary steps include:
Preparation of Sodium Hypobromite: Sodium hydroxide is dissolved in water and cooled to below 10°C.
Bromination: Phenolphthalein and the remaining sodium hydroxide are dissolved in water and cooled to below 10°C. The sodium hypobromite solution is added while stirring, and the mixture is allowed to stand for 4-6 hours.
Refinement: The crude product is dissolved in a sodium hydroxide solution, filtered, and the filtrate is neutralized with dilute hydrochloric acid until the pH is 1-2.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabromophenolphthalein sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypobromite is commonly used in the synthesis process.
Reducing Agents: Various reducing agents can be used depending on the desired reaction.
Acids and Bases: Hydrobromic acid and sodium hydroxide are frequently used in the preparation and refinement processes.
Major Products Formed
The major products formed from these reactions include various brominated derivatives of phenolphthalein, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetrabromophenolphthalein sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an indicator in titrations and other analytical methods.
Biology: Employed in assays for detecting proteins and other biomolecules.
Medicine: Utilized in diagnostic tests and assays for various medical conditions.
Industry: Applied in the manufacturing of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of tetrabromophenolphthalein sodium salt involves its ability to change color in response to pH changes. This property makes it an effective indicator in various analytical applications. The molecular targets and pathways involved include the interaction of the compound with hydrogen ions, leading to structural changes that result in a visible color change .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenolphthalein: The parent compound of tetrabromophenolphthalein sodium salt, used as an indicator in acid-base titrations.
Bromophenol Blue: Another brominated derivative used as a pH indicator.
Methyl Orange: A different type of pH indicator used in titrations.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct color change properties and makes it suitable for specific analytical applications where other indicators may not be effective .
Propriétés
Formule moléculaire |
C20H8Br4Na2O4 |
|---|---|
Poids moléculaire |
677.9 g/mol |
Nom IUPAC |
disodium;2-[(3,5-dibromo-4-oxidophenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |
InChI |
InChI=1S/C20H10Br4O4.2Na/c21-13-5-9(6-14(22)18(13)25)17(10-7-15(23)19(26)16(24)8-10)11-3-1-2-4-12(11)20(27)28;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2 |
Clé InChI |
GMDWWTKRVUSALP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


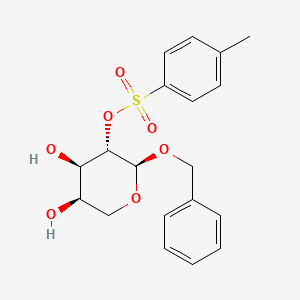

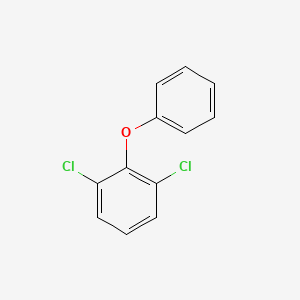
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
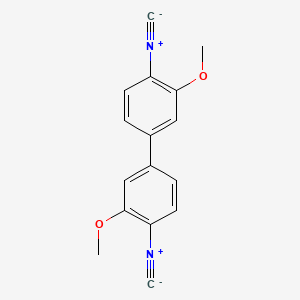
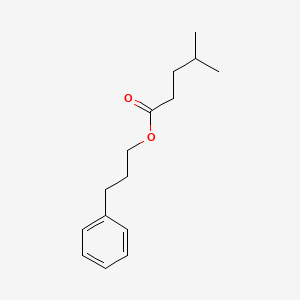
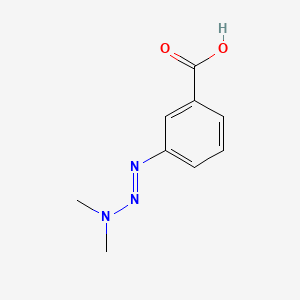
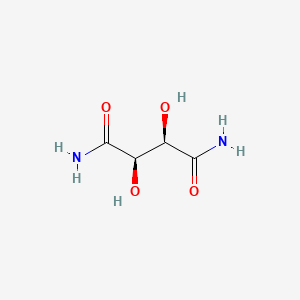
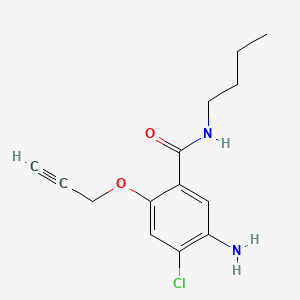
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

